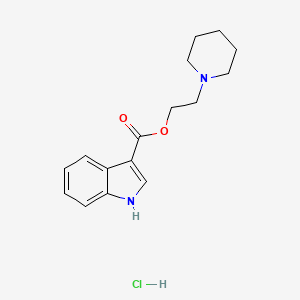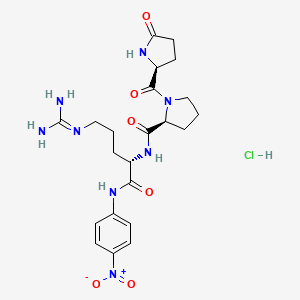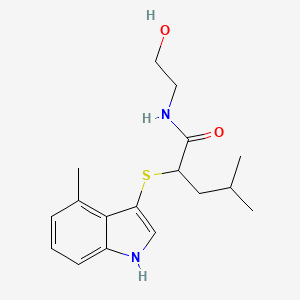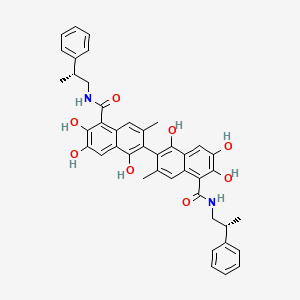
Hidrocloruro de SB 203186
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SB 203186 HCl is potent 5-HT4 receptor antagonist with high affinity for human atrial 5-HT4 receptors.
Aplicaciones Científicas De Investigación
Antagonista 5-HT4
El hidrocloruro de SB 203186 es un antagonista 5-HT4 potente, selectivo y competitivo {svg_1}. Antagoniza las relajaciones mediadas por el receptor 5-HT4 del esófago de rata aislado contraído con carbacol frente a 5-HT {svg_2}.
Señalización Neurológica
Este compuesto juega un papel importante en la señalización neurológica, particularmente en la vía de señalización neuronal GPCR/G Protein {svg_3}.
Investigación sobre el Sistema Digestivo
El this compound se ha utilizado en investigaciones relacionadas con el sistema digestivo. Se ha demostrado que antagoniza las relajaciones mediadas por el receptor 5-HT4 en el esófago de rata, el íleon de cobaya y el colon humano {svg_4}.
Investigación Cardiovascular
El this compound tiene una alta afinidad por los receptores 5-HT4 auriculares humanos {svg_5}, lo que lo convierte en una herramienta valiosa en la investigación cardiovascular.
Estudios in Vivo
Los estudios in vivo han demostrado que el this compound puede mejorar las contracciones inducidas por 5-HT de las tiras antrales {svg_6}. También se ha utilizado en estudios que involucran lechones Camborough recién nacidos, donde se demostró que produce un bloqueo de la taquicardia inducida por 5-HT {svg_7}.
Investigación Farmacológica
El this compound se ha utilizado en investigación farmacológica para investigar la afinidad de los compuestos por los receptores 5-HT4 y 5-HT3 {svg_8}.
Mecanismo De Acción
Target of Action
SB 203186 hydrochloride is a potent, selective, and competitive antagonist of the 5-HT4 receptor . The 5-HT4 receptor is a subtype of the serotonin receptor, which plays a crucial role in the central nervous system, gut, and heart .
Mode of Action
SB 203186 hydrochloride interacts with its target, the 5-HT4 receptor, by antagonizing the receptor-mediated relaxations of the carbachol-contracted rat isolated oesophagus against 5-HT . This means that it prevents the action of serotonin on the 5-HT4 receptors, thereby inhibiting the associated physiological responses .
Biochemical Pathways
The primary biochemical pathway affected by SB 203186 hydrochloride is the serotonin signaling pathway. By acting as an antagonist at the 5-HT4 receptor, it inhibits the positive chronotropic effects of serotonin mediated through piglet sinoatrial 5-HT4 receptors .
Result of Action
The molecular and cellular effects of SB 203186 hydrochloride’s action include the blockade of 5-HT-evoked tachycardia, which was observed in new-born Camborough piglets . This suggests that the compound could have potential therapeutic applications in conditions where serotonin-mediated responses need to be modulated.
Action Environment
The action of SB 203186 hydrochloride can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the compound’s action, efficacy, and stability might be affected by the solvent environment. Additionally, the compound’s effects can vary depending on the specific physiological environment, such as the presence of other competing ligands or the density of target receptors.
Análisis Bioquímico
Biochemical Properties
SB 203186 Hydrochloride plays a significant role in biochemical reactions, particularly those involving the 5-HT4 receptor. It antagonizes the 5-HT4 receptor-mediated relaxations of the carbachol-contracted rat isolated oesophagus against 5-HT . The compound interacts with enzymes, proteins, and other biomolecules, specifically the 5-HT4 receptor, to exert its effects .
Cellular Effects
The effects of SB 203186 Hydrochloride on various types of cells and cellular processes are profound. It influences cell function by interacting with the 5-HT4 receptor, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
SB 203186 Hydrochloride exerts its effects at the molecular level through a well-defined mechanism of action. It acts as a competitive antagonist of the 5-HT4 receptor, binding to the receptor and preventing its activation . This interaction leads to changes in gene expression and enzyme activity, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SB 203186 Hydrochloride change over time. The compound demonstrates stability and does not degrade significantly over the course of experiments . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of SB 203186 Hydrochloride vary with different dosages in animal models. At low doses, the compound effectively blocks 5-HT-evoked tachycardia, while at high doses, it may cause toxic or adverse effects .
Propiedades
IUPAC Name |
2-piperidin-1-ylethyl 1H-indole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c19-16(20-11-10-18-8-4-1-5-9-18)14-12-17-15-7-3-2-6-13(14)15;/h2-3,6-7,12,17H,1,4-5,8-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMBEMCUJNDSBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207572-69-8, 135938-17-9 |
Source


|
| Record name | 1H-Indole-3-carboxylic acid, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207572-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide](/img/structure/B610623.png)

![3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid](/img/structure/B610628.png)

![4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene](/img/structure/B610638.png)


